2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Overview
Description
2-[(Pyridin-3-ylmethyl)-amino]-ethanol is an organic compound with the molecular formula C8H12N2O It is a derivative of ethanol where the hydroxyl group is substituted with a pyridin-3-ylmethyl-amino group
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides , have been synthesized and studied for their potential biological activities.
Mode of Action
It’s worth noting that similar compounds, like n-(pyridin-2-yl)amides, were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-[(Pyridin-3-ylmethyl)-amino]-ethanol might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds with similar structures have been found to have significant biological and therapeutic value , suggesting that this compound might also interact with various biochemical pathways.
Result of Action
Similar compounds have shown potential biological activities , suggesting that this compound might also have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-[(Pyridin-3-ylmethyl)-amino]-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with copper(II) ions, forming coordination polymers . The interaction with copper(II) ions suggests that this compound may act as a ligand, facilitating the formation of metal complexes. These interactions can influence the activity of enzymes that require metal ions as cofactors, potentially affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with copper(II) ions can lead to changes in the redox state of cells, affecting oxidative stress responses and signaling pathways . Additionally, this compound may modulate the activity of enzymes involved in metabolic processes, thereby influencing cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to form coordination complexes with metal ions, such as copper(II), suggests that it can act as a chelating agent . This chelation can inhibit or activate enzymes that require metal ions for their catalytic activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable coordination complexes with metal ions, which may enhance its stability in biological systems . The degradation of these complexes over time can lead to changes in the compound’s activity and its effects on cells. Long-term exposure to this compound may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular metabolism. At high doses, it may cause toxic or adverse effects due to the accumulation of metal complexes and the disruption of cellular homeostasis . Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, leading to oxidative stress, cellular damage, and impaired metabolic function.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to chelate metal ions can influence the activity of metalloenzymes, which play crucial roles in metabolic processes . For example, the interaction with copper(II) ions can affect enzymes involved in oxidative phosphorylation and energy production. Additionally, this compound may impact metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions can facilitate its transport across cell membranes and its distribution within various cellular compartments . Additionally, binding proteins may play a role in the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound’s ability to form coordination complexes with metal ions can direct it to specific cellular compartments, such as mitochondria or the nucleus . These interactions can influence the compound’s activity and function within different subcellular environments. For example, the localization of this compound in mitochondria may affect mitochondrial function and energy production, while its presence in the nucleus may impact gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol typically involves the reaction of pyridin-3-ylmethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Pyridin-3-ylmethylamine with Ethylene Oxide:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: The reaction is typically carried out in an acidic or basic medium at elevated temperatures.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: The reaction is usually performed in an inert solvent such as tetrahydrofuran (THF) at low temperatures.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: The reaction is carried out under reflux conditions in an inert solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-ylmethyl aldehyde or pyridin-3-ylmethyl carboxylic acid, while reduction can produce pyridin-3-ylmethylamine.
Scientific Research Applications
2-[(Pyridin-3-ylmethyl)-amino]-ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
2-[(Pyridin-3-ylmethyl)-amino]-ethanol can be compared with other similar compounds, such as:
Pyridin-2-ylmethylamine: This compound has a similar structure but with the amino group attached to the second position of the pyridine ring. It exhibits different chemical reactivity and biological activity.
Pyridin-4-ylmethylamine: In this compound, the amino group is attached to the fourth position of the pyridine ring. It also shows distinct properties compared to this compound.
2-[(Pyridin-2-ylmethyl)-amino]-ethanol: This is a positional isomer where the amino group is attached to the second position of the pyridine ring. It may have different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-4-10-7-8-2-1-3-9-6-8/h1-3,6,10-11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBASENDLSYOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389591 | |
Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70206-51-8 | |
Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol enable the formation of coordination polymers with copper(II)?
A1: this compound (PMAE) possesses two key functional groups capable of coordinating with metal ions: the pyridine nitrogen and the ethoxide oxygen. The research abstract states that in the formed copper(II) complex, the oxygen atom of the ethoxide group bridges two copper(II) ions, creating a dinuclear complex []. Furthermore, the pyridine group of one PMAE molecule, already part of a dinuclear unit, coordinates to another dimeric unit, ultimately leading to the formation of a one-dimensional polymer [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.